molecular formula C9H11FO3S B3104911 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- CAS No. 150666-84-5

1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-

Cat. No.: B3104911
CAS No.: 150666-84-5
M. Wt: 218.25 g/mol
InChI Key: DUGZZLOFNZVMKQ-UHFFFAOYSA-N
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Description

1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- is an organic compound with the molecular formula C9H11FO3S and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl group, which is further connected to a propanol chain. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-propanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets, thereby influencing the compound’s overall biological activity .

Comparison with Similar Compounds

1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- can be compared with other similar compounds, such as:

    1-Propanol, 3-[(4-chlorophenyl)sulfonyl]-: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.

    1-Propanol, 3-[(4-bromophenyl)sulfonyl]-: Contains a bromine atom, leading to different chemical and biological properties.

    1-Propanol, 3-[(4-methylphenyl)sulfonyl]-: The presence of a methyl group instead of a halogen can significantly alter its chemical behavior and applications.

The uniqueness of 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with molecular targets .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5,11H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGZZLOFNZVMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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